4-Formyl-2-methoxyphenyl propionate

Vue d'ensemble

Description

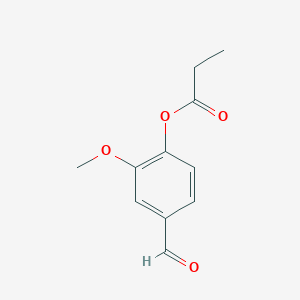

4-Formyl-2-methoxyphenyl propionate: is an organic compound with the molecular formula C11H12O4 . It is known for its aromatic properties and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a phenyl ring, along with a propionate ester group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-methoxyphenyl propionate typically involves the esterification of 4-formyl-2-methoxyphenol with propionic acid or its derivatives. One common method includes the use of acid catalysts to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Formyl-2-methoxyphenyl propionate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

Oxidation: 4-Formyl-2-methoxybenzoic acid

Reduction: 4-Hydroxymethyl-2-methoxyphenyl propionate

Substitution: Various substituted phenyl propionates depending on the nucleophile used

Applications De Recherche Scientifique

4-Formyl-2-methoxyphenyl propionate (C11H12O4) is an organic compound known for its aromatic properties and is used in various scientific and industrial applications.

Scientific Research Applications

Chemistry

this compound serves as a crucial intermediate in synthesizing complex organic molecules. It is a building block in creating pharmaceuticals, agrochemicals, and dyes. For instance, the 2-methoxy-4-formyl phenyl ester propionic acid can modify and enhance the aroma characteristics of different products, ranging up to 70% of the fragrance components .

Biology

This compound is used to study enzyme-catalyzed reactions involving ester hydrolysis in biological research. It is also utilized in developing enzyme inhibitors.

Medicine

this compound has potential applications in medicinal chemistry for developing new therapeutic agents. Derivatives of this compound are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used to manufacture fragrances and flavoring agents. It is also utilized in producing polymers and resins. The 2-methoxy-4-formyl phenyl ester propionic acid can impart a natural, substantive, intense sweet, Swiss chocolate, vanilla, creamy, and mocha aroma with chocolate and "Cream Soda" topnotes to soaps and cosmetics . It is a useful olfactory component in detergents, soaps, perfumes, colognes, and cosmetic preparations like creams, lotions, and sunscreens .

Organoleptic Properties

2-methoxy-4-formyl phenyl ester propionic acid can be used to augment, alter, modify, or enhance the sensory properties of consumable materials . The compound with the structure ##STR23## has an intense and substantive sweet, Swiss chocolate, vanilla, creamy, and mocha aroma with chocolate, "Cream Soda” topnotes .

Mécanisme D'action

The mechanism of action of 4-Formyl-2-methoxyphenyl propionate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound. The propionate ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol.

Comparaison Avec Des Composés Similaires

- 4-Formyl-2-methoxyphenyl acetate

- 4-Formyl-2-methoxyphenyl butyrate

- 4-Formyl-2-methoxyphenyl isobutyrate

Comparison: 4-Formyl-2-methoxyphenyl propionate is unique due to its specific ester group, which influences its reactivity and applications. Compared to its analogs, such as 4-Formyl-2-methoxyphenyl acetate, it has a longer carbon chain in the ester group, affecting its physical properties and solubility. The presence of the propionate group also makes it more suitable for certain industrial applications, such as polymer production, where longer chain esters are preferred.

Activité Biologique

4-Formyl-2-methoxyphenyl propionate, with the molecular formula , is an organic compound recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a formyl group (-CHO), a methoxy group (-OCH₃), and a propionate ester group. These functional groups contribute to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Nucleophilic Addition Reactions : The formyl group can participate in nucleophilic addition, leading to the formation of reactive intermediates.

- Electrophilic Aromatic Substitution : The methoxy group can enhance the electrophilicity of the aromatic ring, facilitating further chemical reactions.

- Ester Hydrolysis : The propionate ester can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which may exhibit biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. In particular, studies have shown that extracts containing this compound can inhibit the growth of specific microbial strains.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This antioxidant activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Antiviral Effects

Recent studies have highlighted the antiviral potential of this compound. For instance, it was identified in water extracts from Bersama abyssinica, which showed significant inhibitory effects against the SARS-CoV-2 virus, particularly the Delta variant. The compound exhibited a dose-dependent antiviral activity without cytotoxic effects on Vero E6 cells, indicating its promise as a candidate for antiviral drug development .

Case Studies and Research Findings

- Study on Antiviral Activity :

- Antioxidant and Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Formyl-2-methoxyphenyl acetate | Similar structure with an acetate group | Antimicrobial, antioxidant |

| 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate | Contains a cyclopropanecarboxylate group | Limited studies available |

| Ethyl (4-formyl-2-methoxyphenoxy)acetate | Ethyl ester variant | Antimicrobial, antioxidant |

Propriétés

IUPAC Name |

(4-formyl-2-methoxyphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-11(13)15-9-5-4-8(7-12)6-10(9)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZLNGZXXIMIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366230 | |

| Record name | 4-formyl-2-methoxyphenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174143-90-9 | |

| Record name | 4-formyl-2-methoxyphenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.